N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Overview
Description
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as CFT or WIN 35,065-2, is a chemical compound that belongs to the family of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By blocking the reuptake of dopamine, this compound increases the levels of dopamine in the brain, leading to enhanced mood, motivation, and reward. This compound also has a high affinity for the dopamine transporter, which allows it to selectively target dopamine neurons.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It increases the levels of dopamine in the brain, leading to enhanced mood, motivation, and reward. It also increases the levels of norepinephrine and serotonin, which are neurotransmitters that play a key role in regulating mood and anxiety. This compound has also been shown to increase metabolic activity in the brain, leading to enhanced cognitive function and memory.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has a number of advantages for lab experiments. It is a highly selective dopamine reuptake inhibitor, which allows researchers to selectively target dopamine neurons. It is also highly potent, which means that researchers can use lower doses of this compound to achieve the desired effects. However, this compound also has a number of limitations for lab experiments. It is a Schedule II controlled substance, which means that it is highly regulated and can only be used for research purposes. It is also highly addictive, which means that researchers must take precautions to prevent abuse.
Future Directions
There are a number of future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. One area of research is the potential use of this compound in treating other neurological and psychiatric disorders, such as depression and anxiety. Another area of research is the development of new and more potent dopamine reuptake inhibitors that are less addictive and have fewer side effects. Finally, researchers are also exploring the use of this compound in enhancing cognitive function and memory in healthy individuals.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to be effective in treating cocaine addiction, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. This compound has also been studied for its potential use in enhancing cognitive function and memory.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methyl-2-oxochromen-7-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2S/c1-9-6-16(22)23-15-8-11(2-4-12(9)15)21-17(24)20-10-3-5-14(19)13(18)7-10/h2-8H,1H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUHWEWCJGJYHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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